1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethanone moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cyclopropyl ketones with dioxolane derivatives under specific conditions. One common method includes the use of cyclopropyl methyl ketone and 1,3-dioxolane in the presence of an acid catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclopropyl group and dioxolane ring play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds, such as:
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-methanol: Similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethane: Lacks the carbonyl group, resulting in distinct chemical properties and uses.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-propane: Features an extended carbon chain, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLBKCAOFCVEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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